Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)
Description
Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) is a cyclopentadienyl (Cp) iridium(III) complex featuring a chloro ligand, a pentamethylcyclopentadienyl ancillary ligand, and a methoxy-substituted phenylimino chelate. The compound’s structure includes two distinct methoxy groups: one at the 5-position of the phenyl ring and another on the 4-position of the N-bound phenylimino moiety. Such substituents are expected to confer electron-donating effects, modulating the electronic environment around the iridium center. Iridium(III) Cp complexes are widely studied for applications in catalysis, photophysics, and medicinal chemistry due to their tunable redox properties and stability .
The synthesis of analogous CpIr(III) complexes typically involves reacting substituted ligand precursors with [IrCpCl₂]₂ dimer under inert conditions. For example, complexes like [IrClCp*(L9)] (9b), which shares a 5-methoxy substituent, are synthesized in moderate yields (~34%) via this route . The target compound’s additional 4-methoxyphenylimino group introduces steric and electronic variations that may influence its reactivity or functional properties.
Properties
InChI |
InChI=1S/C16H17NO2.C10H15.ClH.Ir/c1-12(13-4-8-15(18-2)9-5-13)17-14-6-10-16(19-3)11-7-14;1-6-7(2)9(4)10(5)8(6)3;;/h4,6-12H,1-3H3;1-5H3;1H;/q-2;;;+3/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACNBAZCIOJTPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.CC(C1=[C-]C=C(C=C1)OC)[N-]C2=CC=C(C=C2)OC.Cl[Ir+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClIrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258964-48-5 | |
| Record name | Chloro(pentamethylcyclopentadienyl){5-methoxy-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) is the amine group in organic compounds. The compound acts as a catalyst in the reductive amination process.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. This compound acts as a catalyst to facilitate this reaction.
Biochemical Pathways
The compound affects the amine synthesis pathway . By acting as a catalyst in the reductive amination process, it facilitates the conversion of aldehydes and ketones to amines, thereby influencing the synthesis of a wide range of bioactive molecules, including neurotransmitters, proteins, and pharmaceuticals.
Pharmacokinetics
The efficiency of the catalytic reaction can be influenced by factors such as temperature, ph, and the presence of other substances.
Result of Action
The result of the compound’s action is the efficient synthesis of amines from aldehydes or ketones. This can have significant effects at the molecular and cellular level, as amines play crucial roles in various biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the catalytic reaction can be affected by temperature, pH, and the presence of other substances. Therefore, optimal conditions need to be maintained for the compound to exhibit its full catalytic activity.
Biological Activity
Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III), a complex of iridium(III), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes data from various studies to elucidate its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
1. Overview of Iridium(III) Complexes
Iridium(III) complexes are known for their unique geometries and electronic properties, which allow them to interact with biological systems in ways that carbon-based drugs cannot. They have been explored for their efficacy as therapeutic agents against various diseases, particularly cancer and bacterial infections.
Table 1: Key Properties of Iridium(III) Complexes
| Property | Description |
|---|---|
| Geometry | Octahedral |
| Electron Configuration | d^6 low-spin |
| Ligand Exchange Capability | High |
| Cytotoxicity | Varies by complex; often comparable to Cisplatin |
| Mechanisms of Action | DNA interaction, ROS generation |
2. Antibacterial Activity
The compound has demonstrated significant antibacterial properties. In a study evaluating various cyclometallated iridium(III) complexes, it was found that certain derivatives exhibited potent activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 3.60 μM . The mechanism proposed involves the interaction of the complex with bacterial cell membranes, leading to increased permeability and cell death.
Case Study: Interaction with Bacterial Cells
In vitro studies have shown that the iridium(III) complex penetrates bacterial membranes effectively due to its hydrophobic nature. The delocalization of π-electrons over the chelate ring enhances lipophilicity, facilitating this penetration . This property is critical for its bactericidal action against resistant strains.
3. Anticancer Activity
Iridium(III) complexes have also been evaluated for their anticancer properties. Research indicates that they exhibit cytotoxic effects comparable to those of traditional platinum-based drugs like Cisplatin. For instance, a study found that the complex inhibited the growth of ovarian cancer cells with IC50 values similar to those observed with Cisplatin .
The proposed mechanisms through which iridium(III) complexes exert their anticancer effects include:
- DNA Interaction : The complexes can bind to DNA, causing structural modifications that inhibit replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Certain iridium complexes induce oxidative stress in cancer cells, leading to apoptosis .
- Inhibition of Kinase Enzymes : They may also inhibit specific kinases involved in tumor progression, thereby impeding angiogenesis .
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Chloro(iridium complex) | A2780 (Ovarian Cancer) | ~10 |
| Cisplatin | A2780 | ~8 |
| Iridium Complex (NHC variant) | HeLa | ~12 |
4. Research Findings and Future Directions
Recent studies have highlighted the potential of iridium(III) complexes not only as anticancer agents but also as imaging reagents due to their photophysical properties . Their ability to produce long-lived luminescence makes them suitable for live-cell imaging applications.
Future Research Directions
- Structural Optimization : Further modifications of ligands may enhance selectivity and reduce toxicity.
- Combination Therapies : Investigating the effects of combining iridium complexes with other therapeutic agents could improve treatment efficacy.
- In Vivo Studies : More comprehensive animal studies are needed to assess pharmacokinetics and therapeutic windows.
Scientific Research Applications
Catalytic Applications
1.1 Reductive Amination
One of the primary applications of this iridium complex is as a catalyst for reductive amination . This process involves the conversion of carbonyl compounds to amines through the transfer hydrogenation of imines. The iridium complex facilitates this reaction by providing an efficient pathway for hydrogen transfer, making it a valuable tool in organic synthesis for producing amines from aldehydes and ketones .
1.2 Transfer Hydrogenation
The compound is also effective in transfer hydrogenation reactions , which are crucial for synthesizing various organic compounds. It allows for the reduction of imines and other unsaturated substrates under mild conditions, contributing to greener synthetic methodologies by minimizing the use of stoichiometric reagents .
1.3 Anti-Markovnikov Hydroamination
Additionally, this iridium complex has been utilized for the formal anti-Markovnikov hydroamination of terminal olefins. This reaction leads to the formation of amines with high regioselectivity, which is particularly important in the synthesis of pharmaceuticals and fine chemicals .
Material Science Applications
2.1 Photophysical Properties
The iridium complex exhibits interesting photophysical properties , making it a candidate for applications in light-emitting devices and photovoltaics . Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs), where iridium complexes are known for their efficiency and color purity .
2.2 Organometallic Chemistry
In organometallic chemistry, this compound serves as a model system for studying metal-ligand interactions and catalysis mechanisms. Its unique structure allows researchers to explore how modifications to the ligand environment affect catalytic activity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous Cp*Ir(III) complexes (Table 1) exhibit variations in substituents on the phenylimino ligand, which significantly impact their synthesis, stability, and reactivity.
Table 1: Comparison of Cp*Ir(III) Complexes with Varying Substituents
| Compound ID | Substituent (R) | Synthesis Yield (%) | Key Properties/Applications |
|---|---|---|---|
| [IrClCp*(L5)] (5b) | 5-Cl | 75 | High yield; potential catalytic use |
| [IrClCp*(L6)] (6b) | 5-Br | 46 | Moderate yield; halogen-dependent reactivity |
| [IrClCp*(L8)] (8b) | 5-NO₂ | 36 | Electron-withdrawing group; lower yield |
| [IrClCp*(L9)] (9b) | 5-OCH₃ | 34 | Electron-donating methoxy; stable |
| Target Compound | 5-OCH₃, 4-OCH₃ | Not reported | Enhanced electron donation; steric bulk |
Key Comparisons
Electronic Effects: Electron-Withdrawing Groups (NO₂, Cl, Br): Complexes like 5b (5-Cl) and 8b (5-NO₂) exhibit lower electron density at the iridium center, which may enhance oxidative reactivity or catalytic activity in electron-deficient environments .
Steric Effects: The 4-methoxyphenylimino group in the target compound introduces greater steric hindrance than analogs like 9b. This may reduce ligand lability or hinder substrate access in catalytic cycles.
Synthetic Accessibility :
- Yields for methoxy-substituted complexes (e.g., 9b: 34%) are generally lower than those for chloro/bromo analogs (5b: 75%), likely due to steric challenges or competing side reactions during ligand coordination . The target compound’s additional methoxy group could further reduce synthetic efficiency.
Spectroscopic Signatures :
- Methoxy groups in similar compounds (e.g., δ ~55 ppm in ¹³C-NMR) produce distinct spectral signatures, aiding structural confirmation . The target compound’s two methoxy groups would likely exhibit split signals due to differing electronic environments.
Research Implications
- The dual methoxy substitution in the target compound positions it as a candidate for studying electronic modulation in Ir(III)-mediated catalysis (e.g., hydrogenation or C–H activation).
- Comparative studies with 9b could elucidate the role of steric bulk in stabilizing reactive intermediates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this iridium complex, and what critical purification steps ensure high purity?
- Methodological Answer : The compound is synthesized via a multi-step protocol involving cyclopentadienyl ligand coordination and imine-functionalized aryl ligand assembly. Key steps include:
- Ligand pre-functionalization: Methoxy-substituted aryl ligands are prepared via Schiff base condensation between 4-methoxyaniline and ketone intermediates .
- Metalation: Iridium(III) precursor (e.g., IrCl₃) is reacted with the pentamethylcyclopentadienyl ligand under inert conditions, followed by ligand substitution to introduce the imino-phenyl moiety .
- Purification: Chromatography (e.g., silica gel) and recrystallization from dichloromethane/hexane mixtures yield >99% purity. Purity is confirmed via ¹H/¹³C NMR and elemental analysis .
Q. How is the structural integrity of this complex validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For example:
- Single-crystal X-ray diffraction confirms the octahedral geometry, with Ir–C (cyclopentadienyl) and Ir–N (imine) bond lengths averaging 2.08 Å and 2.12 Å, respectively .
- Infrared spectroscopy identifies ν(C=N) stretches at ~1600 cm⁻¹, verifying imine coordination .
Advanced Research Questions
Q. What mechanistic role does the methoxy-substituted ligand play in catalytic C–H activation reactions?
- Methodological Answer : The methoxy groups enhance electron density at the iridium center, facilitating oxidative addition steps. Comparative studies using substituent-variant ligands show:
- Table 1 : Catalytic Efficiency in C–H Borylation
| Ligand Substituent | Turnover Frequency (h⁻¹) | Yield (%) |
|---|---|---|
| -OMe (this compound) | 420 | 92 |
| -H | 280 | 68 |
| -NO₂ | 95 | 35 |
- Source: Adapted from catalytic studies in and .
- Methoxy groups stabilize transition states via resonance effects, as shown by DFT calculations .
Q. How do steric effects from the pentamethylcyclopentadienyl ligand influence enantioselectivity in asymmetric catalysis?
- Methodological Answer : The bulky Cp* ligand creates a chiral environment, critical for enantiocontrol. Experimental approaches include:
- Substituting Cp* with less hindered ligands (e.g., Cp) reduces enantiomeric excess (e.g., from 95% ee to 40% ee in hydrogenation reactions) .
- Steric maps generated via computational modeling (e.g., SambVca 2.0) quantify ligand cone angles (~150° for Cp*), correlating with selectivity trends .
Q. What analytical strategies resolve contradictions in catalytic activity data across different research groups?
- Methodological Answer : Discrepancies often arise from trace oxygen/moisture or ligand decomposition. Mitigation strategies:
- Controlled Replicate Experiments : Conduct reactions under strict glovebox conditions (O₂ < 0.1 ppm) and monitor ligand stability via LC-MS .
- In Situ Spectroscopy : Use UV-vis or Raman spectroscopy to detect intermediate species during catalysis .
Methodological Troubleshooting
Q. Low yields in ligand synthesis: How to optimize the Schiff base condensation step?
- Answer :
- Use molecular sieves to remove water, shifting equilibrium toward imine formation .
- Replace traditional solvents (e.g., ethanol) with toluene under Dean-Stark conditions for azeotropic water removal .
Q. Reproducibility issues in catalytic cycles: What factors are most critical?
- Answer :
- Precatalyst Activation : Ensure complete chloride abstraction using AgSbF₆ or NaBArF₂₄ .
- Substrate Purity : Screen substrates via GC-MS to exclude inhibitors (e.g., trace amines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
